molecular formula C11H20N2S B14501307 1-Butyl-2-(butylsulfanyl)-1H-imidazole CAS No. 63348-56-1

1-Butyl-2-(butylsulfanyl)-1H-imidazole

Cat. No.: B14501307
CAS No.: 63348-56-1
M. Wt: 212.36 g/mol
InChI Key: DHPBZZWIJOHLIF-UHFFFAOYSA-N
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Description

1-Butyl-2-(butylsulfanyl)-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound features a butyl group at position 1 and a butylsulfanyl group at position 2, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-(butylsulfanyl)-1H-imidazole typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-butylimidazole with butylsulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2-(butylsulfanyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the butyl or sulfanyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-Butyl-2-(butylsulfanyl)-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials, such as ionic liquids and polymers, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-Butyl-2-(butylsulfanyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its sulfanyl group can also interact with thiol groups in proteins, leading to modifications in protein function.

Comparison with Similar Compounds

    1-Butyl-3-methylimidazolium chloride: Another imidazole derivative with a butyl group at position 1 and a methyl group at position 3.

    1-Butyl-2-methylimidazole: Similar structure but with a methyl group instead of a butylsulfanyl group at position 2.

Uniqueness: 1-Butyl-2-(butylsulfanyl)-1H-imidazole is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

63348-56-1

Molecular Formula

C11H20N2S

Molecular Weight

212.36 g/mol

IUPAC Name

1-butyl-2-butylsulfanylimidazole

InChI

InChI=1S/C11H20N2S/c1-3-5-8-13-9-7-12-11(13)14-10-6-4-2/h7,9H,3-6,8,10H2,1-2H3

InChI Key

DHPBZZWIJOHLIF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CN=C1SCCCC

Origin of Product

United States

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